

Application Notes and Protocols: Solubility of Propoxycaine Hydrochloride

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Compound of Interest

Compound Name: Propoxycaine

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Introduction

Propoxycaine hydrochloride is an ester-type local anesthetic agent that functions by blocking voltage-gated sodium channels in nerve membranes, thereby inhibiting the propagation of nerve impulses and producing a reversible loss of sensation.[1][2][3][4] Its solubility in various solvents is a critical parameter for the formulation of drug delivery systems, in vitro assay development, and preclinical studies. This document provides a summary of the known solubility of **propoxycaine** hydrochloride in dimethyl sulfoxide (DMSO) and aqueous solutions, along with detailed protocols for its determination.

Physicochemical Properties of Propoxycaine Hydrochloride

Property	Value	Reference
Molecular Formula	C ₁₆ H ₂₇ ClN ₂ O ₃	[1][2][5]
Molecular Weight	330.85 g/mol	[1][5]
CAS Number	550-83-4	[1][5]
Appearance	White to light brown solid	[5]
Melting Point	146-151 °C	[6][7]

Solubility Data

The solubility of **propoxycaine** hydrochloride has been determined in various solvents. The following table summarizes the available quantitative data. It is important to note that factors such as temperature, pH, and the use of sonication can influence solubility.^{[1][5]}

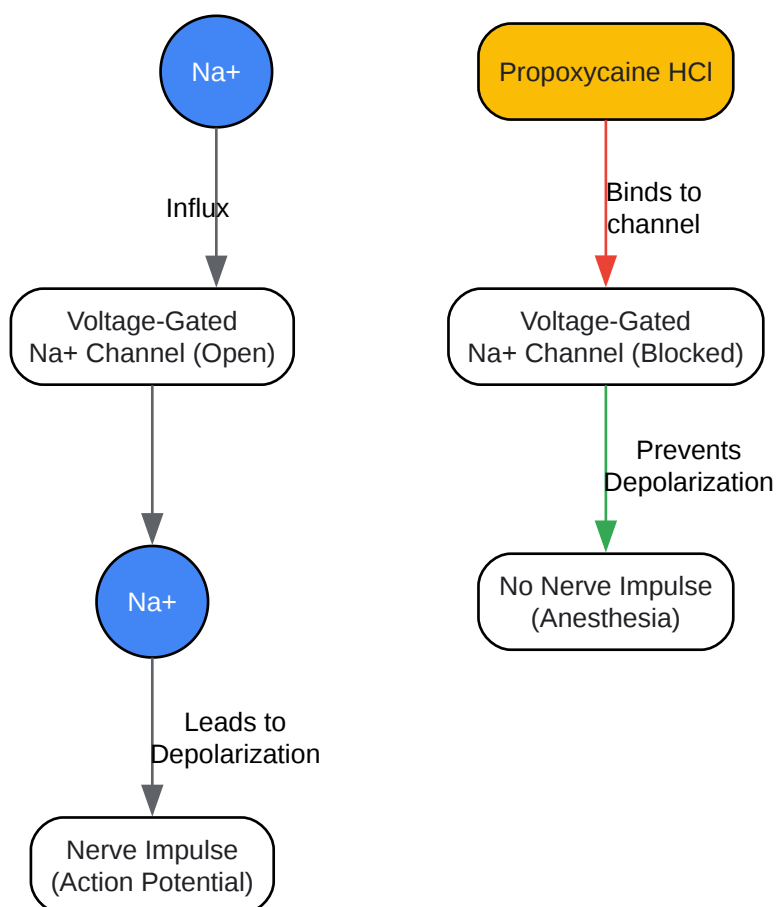
Solvent	Concentration (mg/mL)	Molar Equivalent (mM)	Notes	Reference
Organic Solvents				
Dimethyl Sulfoxide (DMSO)	60	181.35	Sonication is recommended.	[1]
Dimethyl Sulfoxide (DMSO)	50	151.13	Sonication is recommended. Hygroscopic DMSO can impact solubility; use freshly opened solvent.	[5]
Ethanol	100	302.25	[8]	
Aqueous Solvents				
Water (H ₂ O)	80	241.8	Sonication is recommended.	[1]
Water (H ₂ O)	100	302.25	Sonication is recommended.	[5]
Water (H ₂ O)	500	1511.27	[8]	
Phosphate-Buffered Saline (PBS)	≥ 100	≥ 302.25	[5]	
Formulations				
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	2	6.05	Sonication is recommended. Solvents should be added sequentially.	[1]

10% DMSO + 90% (20% SBE- β-CD in Saline)	≥ 2.08	≥ 6.29	[5]
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10% DMSO + 90% Corn Oil	≥ 2.08	≥ 6.29	[5]
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Mechanism of Action: Sodium Channel Blockade

Propoxycaine hydrochloride exerts its anesthetic effect by inhibiting voltage-gated sodium channels in the neuronal cell membrane.[1][2][3][5] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the subsequent propagation of an action potential. The blockade of these channels leads to a failure in nerve impulse transmission, resulting in a loss of sensation in the area supplied by the nerve.



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Caption: Mechanism of action of **propoxycaine** hydrochloride.

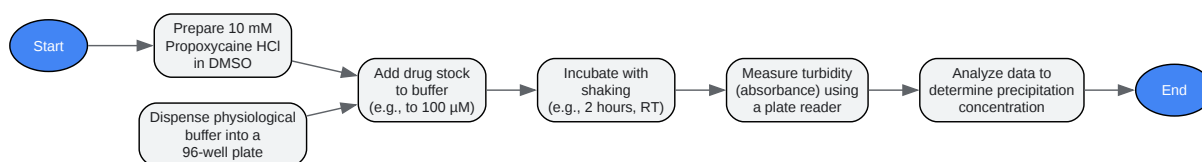
Experimental Protocols

The following are standard protocols for determining the kinetic and thermodynamic solubility of a compound. These can be adapted for **propoxycaine** hydrochloride.

Kinetic Solubility Protocol (Turbidimetric Method)

This method is a high-throughput approach to estimate the solubility of a compound from a DMSO stock solution in an aqueous buffer.

Workflow:



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Caption: Workflow for kinetic solubility determination.

Methodology:

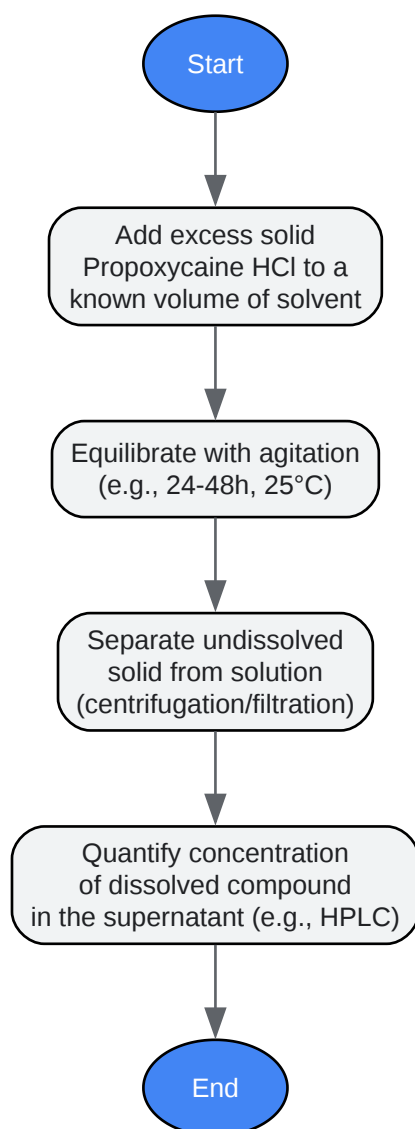
- **Preparation of Stock Solution:** Prepare a 10 mM stock solution of **propoxycaine** hydrochloride in 100% DMSO.
- **Plate Preparation:** Dispense 198 μL of the desired physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a clear 96-well microplate.
- **Compound Addition:** Add 2 μL of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a final concentration of 100 μM with 1% DMSO. A serial dilution can be performed to test a range of concentrations.

- Incubation: Seal the plate and incubate at room temperature (approximately 25°C) for 2 hours with gentle shaking.
- Turbidity Measurement: Measure the absorbance of the wells at a wavelength of 620 nm using a microplate reader. An increase in absorbance compared to the buffer-only control indicates precipitation.
- Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed.

Thermodynamic (Shake-Flask) Solubility Protocol

This "gold standard" method measures the equilibrium solubility of a compound, providing a more accurate value than kinetic methods.[\[9\]](#)

Workflow:



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Caption: Workflow for thermodynamic solubility determination.

Methodology:

- **Sample Preparation:** Add an excess amount of solid **propoxycaine** hydrochloride to a vial containing a known volume of the desired solvent (e.g., DMSO, water, or physiological buffer). The excess solid should be clearly visible.
- **Equilibration:** Tightly seal the vials and place them on an orbital shaker or rotator. Agitate the samples at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure that equilibrium is reached.

- **Phase Separation:** After the equilibration period, separate the undissolved solid from the solution. This is typically achieved by centrifuging the samples at a high speed (e.g., 14,000 rpm for 15 minutes) and then carefully collecting the supernatant. Alternatively, the supernatant can be filtered through a 0.22 μm syringe filter.
- **Quantification:** Determine the concentration of **propoxycaine** hydrochloride in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantification. A standard curve of known concentrations of **propoxycaine** hydrochloride in the same solvent must be prepared for accurate concentration determination.

Conclusion

Propoxycaine hydrochloride exhibits good solubility in DMSO and aqueous solutions, including water and PBS. The provided protocols offer standardized methods for determining its solubility in various solvents and formulations, which is essential for advancing research and development involving this compound. For in vivo studies, the use of co-solvents and formulation vehicles may be necessary to achieve the desired concentration.

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